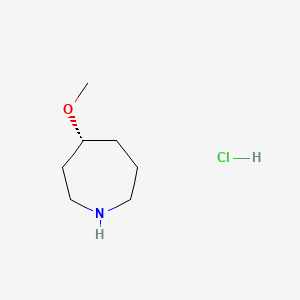

(R)-4-Methoxy-azepane hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

(4R)-4-methoxyazepane;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c1-9-7-3-2-5-8-6-4-7;/h7-8H,2-6H2,1H3;1H/t7-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTGHAOUGNODJQR-OGFXRTJISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCCNCC1.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1CCCNCC1.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.66 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for Azepane Derivatives and Chiral Azepanes

Foundational Synthetic Methodologies for Azepane Ring Construction

The formation of the azepane ring can be achieved through various foundational synthetic methodologies, primarily categorized into ring-closing reactions, ring-expansion reactions of cyclic precursors, and multistep synthetic sequences.

Ring-Closing Reactions

Ring-closing metathesis (RCM) has emerged as a powerful tool for the construction of a wide array of cyclic structures, including the seven-membered azepane ring. This method typically involves an acyclic diene precursor containing a nitrogen atom, which upon treatment with a suitable catalyst, undergoes intramolecular cyclization to form the unsaturated azepine ring, followed by reduction to the saturated azepane. The versatility of RCM allows for the synthesis of diverse azepane derivatives by modifying the acyclic precursor.

Another significant ring-closing strategy is intramolecular nucleophilic substitution. This approach involves a linear precursor containing a nitrogen nucleophile and a suitable leaving group at appropriate positions to facilitate the formation of the seven-membered ring. The efficiency of this cyclization is dependent on factors such as chain length and the nature of the protecting groups.

Ring-Expansion Reactions of Cyclic Compounds

Ring-expansion reactions of smaller, more readily available cyclic compounds, such as piperidines, offer an elegant and efficient pathway to azepane derivatives. rsc.org One notable example is the diastereomerically pure synthesis of azepane derivatives through the ring expansion of piperidines, which can proceed with excellent stereoselectivity and regioselectivity. rsc.org This strategy has been successfully applied to the construction of various azepane backbones. rsc.org

A photochemical approach has also been developed for the dearomative ring expansion of nitroarenes to furnish polysubstituted azepanes. nih.gov This process, mediated by blue light, transforms a six-membered benzenoid framework into a seven-membered ring system, which can then be hydrogenated to the corresponding azepane. nih.gov This method has demonstrated utility in synthesizing analogues of piperidine-containing drugs. nih.gov

Furthermore, the ring expansion of azetidines has been explored for the synthesis of azepanes. Bicyclic azetidinium intermediates, formed from functionalized azetidines, can undergo nucleophilic attack leading to the expansion of the four-membered ring to a seven-membered azepane. researchgate.net The regioselectivity of this ring-opening is influenced by the substituents on the azetidine ring and the nature of the nucleophile. researchgate.net

Multistep Sequences in Azepane Synthesis

Complex azepane derivatives often necessitate multistep synthetic sequences that combine various chemical transformations. These sequences can offer a high degree of control over the substitution pattern and stereochemistry of the final product. For instance, a sequence involving an asymmetric allylation, followed by olefin cross-metathesis and a fourfold hydrogenation, has been utilized to prepare annulated azepane scaffolds. researchgate.net This approach allows for the introduction of functionality and the establishment of stereocenters in a controlled manner. researchgate.net

Another example of a multistep sequence involves a highly diastereoselective and enantioselective lithiation-conjugate addition reaction. acs.orgnih.gov This method has been successfully employed for the asymmetric synthesis of 4,5,6- and 3,4,5,6-substituted azepanes. acs.orgnih.gov The sequence begins with the asymmetric addition of an amine derivative to an unsaturated ester, followed by hydrolysis, cyclization, and reduction to yield the desired substituted azepane. acs.orgnih.gov

Stereoselective Synthesis of Azepanes

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of stereoselective methods for the synthesis of azepanes is of paramount importance.

Asymmetric Synthesis Approaches

Asymmetric synthesis aims to create a specific enantiomer of a chiral molecule. Various strategies have been developed to achieve this for the azepane core. One approach involves the use of chiral catalysts to control the stereochemical outcome of a reaction. For example, catalytic asymmetric deprotonation followed by an aldehyde trapping and ring expansion has been used to convert pyrrolidine to chiral piperidines, a strategy that could be extended to azepane synthesis. researchgate.net

A widely employed and effective method for asymmetric synthesis involves the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct the stereochemical course of a subsequent reaction. After the desired stereocenter has been created, the auxiliary can be removed and ideally recycled.

In the context of azepane synthesis, chiral auxiliaries can be attached to a precursor molecule to control the formation of stereocenters during ring construction or functionalization. For instance, in the asymmetric synthesis of substituted azepanes via lithiation-conjugate addition, the use of a chiral ligand such as (-)-sparteine mediates the asymmetric deprotonation, leading to the formation of enantioenriched products. acs.orgnih.gov

While a specific synthesis of (R)-4-Methoxy-azepane hydrochloride using a chiral auxiliary is not explicitly detailed in the reviewed literature, a plausible synthetic route can be conceptualized based on established methodologies for analogous compounds. A common strategy would involve the asymmetric synthesis of a precursor containing a hydroxyl group at the C4 position, which can then be converted to the methoxy (B1213986) group. For example, the synthesis could start from a prochiral cyclic ketone. Reaction with a chiral auxiliary, such as a chiral hydrazine to form a chiral hydrazone, would be followed by a diastereoselective reduction of the double bond and subsequent ring expansion. Alternatively, an asymmetric reduction of a suitable keto-azepane precursor using a chiral reducing agent could establish the (R)-stereochemistry at the C4-hydroxyl group. The resulting (R)-4-hydroxyazepane would then be etherified to yield (R)-4-methoxyazepane, which can be converted to its hydrochloride salt.

The selection of the chiral auxiliary is crucial for achieving high diastereoselectivity. Common chiral auxiliaries include Evans oxazolidinones and Oppolzer's camphorsultam, which are known to provide excellent stereocontrol in a variety of asymmetric transformations. The choice of auxiliary and reaction conditions would need to be carefully optimized to achieve the desired (R) configuration at the C4 position of the azepane ring.

The following table outlines a hypothetical reaction scheme based on the use of a chiral auxiliary for the synthesis of a 4-substituted azepane precursor.

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Formation of Chiral Hydrazone | Prochiral 1,4-cyclohexanedione monoethylene ketal, (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) | Chiral hydrazone |

| 2 | Diastereoselective Reduction | H₂, Pd/C or other reducing agents | Diastereomerically enriched amine |

| 3 | Ring Expansion (e.g., Beckmann rearrangement of a corresponding oxime) | TsCl, pyridine; then H₂O | Chiral lactam |

| 4 | Reduction of Lactam | LiAlH₄ or other reducing agents | (R)-4-aminoazepane derivative |

| 5 | Conversion of Amine to Hydroxyl | NaNO₂, HCl; then H₂O | (R)-4-hydroxyazepane derivative |

| 6 | Etherification | NaH, CH₃I | (R)-4-methoxyazepane derivative |

| 7 | Salt Formation | HCl in a suitable solvent | This compound |

Organocatalysis and Transition-Metal Catalysis for Enantiomeric Purity

The quest for enantiomerically pure chiral azepanes has led to the development of sophisticated catalytic systems. The combination of transition metal catalysis and organocatalysis has emerged as a powerful strategy, enabling transformations that are not achievable with either system alone. rsc.orgrsc.org This synergistic approach can enhance reactivity, efficiency, and stereocontrol in the synthesis of complex molecules. rsc.org

Transition metals are effective catalysts due to their ability to activate substrates and participate in various bond-forming reactions, including cross-coupling reactions to form carbon-carbon, carbon-nitrogen, and other heteroatom bonds. pharmacyjournal.org Organocatalysis, on the other hand, utilizes small organic molecules to catalyze reactions, often mimicking enzymatic processes to achieve high stereoselectivity. pharmacyjournal.org The concurrent use of both a transition metal complex and an organocatalyst can lead to novel reaction pathways and improved stereochemical outcomes. chim.it

For instance, a one-pot photoenzymatic synthesis has been reported for the production of N-Boc-4-amino/hydroxy-azepane with high conversions (up to 90%) and excellent enantiomeric excess (>99%). acs.org This method combines a photochemical oxyfunctionalization step with a stereoselective enzymatic transamination or carbonyl reduction, demonstrating the power of combining different catalytic modes to achieve chiral azepane synthesis. acs.org

Specific Methodologies for Chiral Azepane Construction

Several specific and innovative methodologies have been developed to address the challenge of constructing chiral azepane derivatives with high stereocontrol. These methods often employ unique catalytic systems or reaction cascades to build the seven-membered ring with defined stereochemistry.

A significant advancement in the synthesis of polyhydroxylated azepanes, specifically azepane iminosugars, involves the use of osmium-catalyzed tethered aminohydroxylation. nih.govacs.orgresearcher.lifenih.govresearchgate.net This strategy allows for the stereoselective formation of a new carbon-nitrogen bond with complete regio- and stereocontrol. nih.govacs.orgresearcher.lifenih.govresearchgate.net The key step is the aminohydroxylation of an allylic alcohol derived from a sugar precursor, where a tether directs the stereochemical outcome of the reaction. nih.govacs.orgresearcher.lifenih.govresearchgate.net

Following the osmium-catalyzed step, an intramolecular reductive amination is employed to cyclize the intermediate and form the desired azepane ring. nih.govacs.orgresearcher.lifenih.govresearchgate.net This methodology represents the first application of osmium-catalyzed tethered aminohydroxylation to the synthesis of iminosugars and provides a novel and highly stereoselective route to these complex molecules. nih.govacs.orgresearcher.lifenih.govresearchgate.net

Reductive amination is a cornerstone in the synthesis of azaheterocycles, including azepanes. This reaction involves the formation of an imine or iminium ion from an amine and a carbonyl compound, followed by reduction to the corresponding amine. Intramolecular versions of this reaction are particularly useful for ring formation.

One stereocontrolled approach to azepane β-amino esters involves the oxidative ring opening of cyclohexene derivatives, followed by a ring-closing reductive amination with ring expansion. u-szeged.hu This sequence allows for the synthesis of a single azepane derivative with defined stereochemistry. u-szeged.hu Another strategy involves the oxidative cleavage of unsaturated cyclic β-amino acids, derived from cycloalkadienes, followed by a double reductive amination to furnish conformationally restricted azepane cores. researchgate.net

Furthermore, a straightforward synthesis of optically active [b]-annulated azepane scaffolds has been developed. chemistryviews.org This method utilizes a key reductive amination step via an in situ formed iminium ion, leading to the desired azepanes with a relative trans-configuration in a stereoselective manner. chemistryviews.org These examples highlight the versatility of reductive amination in achieving stereocontrolled synthesis of diverse azepane structures. researchgate.netthieme-connect.com

The silyl-aza-Prins cyclization has emerged as a valuable tool for the synthesis of seven-membered nitrogen heterocycles. nih.govresearchgate.net This process involves the reaction of an allylsilyl amine with an aldehyde, catalyzed by a Lewis acid, to generate trans-azepane derivatives in high yields and with good to excellent diastereoselectivities. nih.govresearchgate.net

Diversity-oriented synthesis aims to generate a wide range of structurally diverse molecules from a common set of starting materials. Titanium alkylidene chemistry has been employed in this context for the synthesis of various heterocyclic compounds. nih.govresearchgate.net Novel titanium benzylidenes, which are Schrock carbenes, can be generated from thioacetals and low-valent titanium species. nih.gov These reactive intermediates can then participate in reactions such as the alkylidenation of esters to form enol ethers, which can be further transformed into complex molecules. nih.gov

While direct application to azepane synthesis is an area of ongoing research, the principles of diversity-oriented synthesis using reactive intermediates like titanium alkylidenes offer a promising avenue for the future development of novel and stereoselective routes to azepane derivatives and other complex nitrogen-containing heterocycles. nih.gov

Hydroboration-oxidation is a classic and highly reliable method for the anti-Markovnikov hydration of alkenes to alcohols. masterorganicchemistry.comwikipedia.orgkhanacademy.orglibretexts.orglibretexts.org This two-step process is known for its high regioselectivity and stereospecificity, proceeding via a syn addition of the hydroborane to the double bond. masterorganicchemistry.comwikipedia.org The subsequent oxidation of the organoborane intermediate with hydrogen peroxide occurs with retention of stereochemistry, replacing the boron-carbon bond with a hydroxyl group. masterorganicchemistry.comwikipedia.org

In the context of azepane synthesis, this reaction can be applied to alkene-containing azepane precursors to introduce a hydroxyl group with specific stereochemistry. For example, the hydroboration-oxidation of an unsaturated azepane would lead to the formation of a specific stereoisomer of an azepanol. The predictable stereochemical outcome of this reaction makes it a valuable tool for the synthesis of chiral azepane derivatives containing hydroxyl functionalities.

Ring Expansion Reactions, e.g., Beckmann Rearrangement and Schmidt Reaction

Ring expansion reactions provide a powerful and efficient pathway to construct the seven-membered azepane ring from more readily available six-membered precursors. nih.govresearchgate.net Among these, the Beckmann rearrangement and the Schmidt reaction are notable for their utility in synthesizing lactams, which are direct precursors to azepanes.

The Beckmann rearrangement , first reported in 1886, is a classic and efficient method for converting oximes into amides. nih.gov When applied to a cyclic ketone oxime, such as one derived from cyclohexanone (B45756), the reaction facilitates a one-carbon ring expansion to yield a seven-membered lactam (e.g., ε-caprolactam). nih.gov This transformation proceeds by generating an electrophilic nitrogen intermediate that triggers an alkyl group migration, creating a new C-N bond. nih.gov Its robustness is demonstrated by its large-scale industrial use in the production of Nylon-6. nih.gov Retrosynthetic analysis often identifies the Beckmann rearrangement as a key step for accessing azepane cores. acs.org

The Schmidt reaction offers an alternative route for ring expansion. This reaction typically involves reacting a ketone with hydrazoic acid (HN₃) under acidic conditions to yield a lactam. It has been successfully employed in the synthesis of bicyclic azepanes, particularly when Beckmann rearrangement conditions prove unsuccessful. acs.org

A more recent innovation involves the photochemical dearomative ring expansion of simple nitroarenes. nih.gov This method uses blue light to convert a nitro group into a singlet nitrene, transforming a six-membered aromatic ring into a seven-membered system, which can then be hydrogenated to the desired azepane in just two steps. nih.gov

Table 1: Comparison of Key Ring Expansion Reactions for Azepane Synthesis

| Reaction | Starting Material | Key Reagent(s) | Product | Key Features |

| Beckmann Rearrangement | Cyclic Ketone Oxime | Acid catalyst (e.g., H₂SO₄), Cyanuric chloride/ZnCl₂ | Lactam | Well-established, industrially scalable, proceeds via alkyl migration. nih.gov |

| Schmidt Reaction | Cyclic Ketone | Hydrazoic acid (HN₃), Acid catalyst | Lactam | Useful alternative to Beckmann, involves reaction with an azide. acs.org |

| Photochemical Ring Expansion | Nitroarene | Blue light, Triplet sensitizer | Azepine derivative | Modern method, mild conditions, transforms aromatic rings directly. nih.gov |

Control of Regio- and Diastereoselectivity in Azepane Synthesis

Achieving precise control over the spatial arrangement of substituents on the flexible azepane ring is a critical challenge in the synthesis of chiral compounds like (R)-4-Methoxy-azepane. nih.gov Several strategies have been developed to address the control of regio- and diastereoselectivity.

One effective method involves the ring expansion of a piperidine (B6355638) derivative, which can yield diastereomerically pure azepanes with excellent regioselectivity and stereoselectivity. rsc.org The stereochemistry of the final product is dictated by the configuration of the starting piperidine.

Another approach is the hydroboration of tetrahydroazepine precursors. This reaction can proceed with diastereoselectivity, yielding regioisomeric azepanols that can be subsequently oxidized. nih.gov While the diastereoselectivity can be high, the regioselectivity may be only moderate, although it can be slightly improved through the use of a rhodium catalyst. nih.gov

For the stereoselective installation of nitrogen, osmium-catalyzed tethered aminohydroxylation (TA) has proven highly effective. acs.org This reaction, applied to sugar-derived precursors, allows for the formation of a new C-N bond with complete regio- and stereocontrol, facilitating the synthesis of heavily hydroxylated azepane iminosugars. acs.orgresearchgate.net The tethered approach ensures that the nitrogen functionality is introduced at a specific position and with a defined stereochemistry. acs.org

Table 2: Methodologies for Stereochemical Control in Azepane Synthesis

| Method | Key Transformation | Type of Control | Outcome | Reference |

| Piperidine Ring Expansion | Aziridinium intermediate formation and nucleophilic opening | Regio- and Stereoselective | Diastereomerically pure azepanes. | rsc.org |

| Hydroboration-Oxidation | Hydroboration of a C=C bond in a tetrahydroazepine | Diastereoselective (high), Regioselective (moderate) | Regioisomeric azepanols/oxo-azepanes. | nih.gov |

| Tethered Aminohydroxylation | Osmium-catalyzed C-N bond formation | Regio- and Stereoselective (complete) | Stereodefined amino-azepanes. | acs.orgresearchgate.net |

| Haloetherification | 7-endo cyclization | Regio- and Stereoselective | Chiral polysubstituted oxazepanes. | nih.gov |

Incorporation of Methoxy Groups into Azepane Scaffolds

The introduction of a methoxy group, as seen in this compound, requires careful strategic planning. The primary methods involve either building the azepane ring onto a precursor that already contains the methoxy group or, less commonly, introducing the functionality onto a pre-formed azepane scaffold.

Strategies for Introducing Methoxy Functionalities at Specific Positions

The most prevalent strategy for positioning a methoxy group on an azepane-containing structure is to begin the synthesis with a starting material where the methoxy group is already in place. For example, the synthesis of a complex bicyclic (7,7)-diamine azepane began with 5-methoxytetralone. acs.org The methoxy-substituted aromatic ring of this precursor was carried through several synthetic steps, including a Beckmann rearrangement, to ultimately form the azepane-containing final product. acs.org This approach definitively establishes the location of the methoxy group from the outset, avoiding potential issues with regioselectivity that could arise from attempting to functionalize the azepane ring directly.

Stereocontrol during Methoxy Group Introduction

The literature on azepane synthesis focuses predominantly on establishing the stereochemistry of the azepane ring itself, rather than on the stereocontrolled introduction of a methoxy group. In most reported syntheses, the methoxy group is attached to an achiral part of the molecule, such as a phenyl ring, or its position does not constitute a stereocenter.

Green Chemistry Principles in Azepane Synthesis

The principles of green chemistry, which aim to make chemical processes more sustainable and environmentally benign, are increasingly being applied to the synthesis of pharmaceuticals and heterocyclic compounds, including azepanes. nih.govkean.edumdpi.com This involves an emphasis on atom economy, the use of safer solvents, and the reduction of waste. nih.gov

Eco-Friendly Methodologies and Sustainable Approaches

Several eco-friendly methodologies have been developed for the synthesis of azepine and azepane derivatives. nih.gov These approaches seek to minimize the environmental impact of chemical production.

One notable example is the development of catalyst-free ring expansion reactions. A reported synthesis for dibenzo[b,d]azepines utilizes a reaction between tetrahydroisoquinolines and o-alkynylarylaldehydes that is not only catalyst-free but also employs air as a green oxidant. rsc.org This method avoids the use of potentially toxic and expensive transition metal catalysts.

The choice of solvent is another critical aspect of green chemistry. Polyethylene (B3416737) glycol (PEG) has been used as an inexpensive, non-toxic, and recyclable medium for the one-pot synthesis of N-substituted azepines under catalyst-free conditions, achieving excellent yields. organic-chemistry.org Similarly, performing reactions in water or under solvent-free conditions represents a significant step toward sustainability. mdpi.com

Furthermore, technologies such as microwave irradiation are employed to accelerate reactions, often leading to shorter reaction times, higher yields, and a reduction in the volume of solvent required compared to conventional heating methods. mdpi.com

Table 3: Green Chemistry Approaches in Azepane Synthesis

| Green Approach | Example Application | Environmental Benefit | Reference |

| Use of Green Oxidants | Air used as the oxidant in a ring expansion reaction. | Avoids chemical oxidants, reduces waste. | rsc.org |

| Catalyst-Free Conditions | Synthesis of N-substituted azepines in PEG. | Eliminates the need for metal catalysts, simplifying purification. | organic-chemistry.org |

| Use of Recyclable Solvents | Polyethylene glycol (PEG) as the reaction medium. | Reduces reliance on volatile organic compounds (VOCs). | organic-chemistry.org |

| Alternative Energy Sources | Microwave-assisted synthesis of heterocyclic compounds. | Reduces reaction times and energy consumption. | mdpi.com |

| One-Pot/Multicomponent Reactions | Cascade synthesis of complex molecules. | Increases efficiency, reduces waste from intermediate workups. | kean.edu |

Atom Economy and Waste Reduction in Azepane Production

In the pursuit of sustainable chemical manufacturing, the principles of green chemistry, particularly atom economy and waste reduction, are paramount in the synthesis of azepane derivatives. primescholars.comwisdomlib.org Atom economy measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. An ideal reaction would have a 100% atom economy, meaning no atoms are wasted as byproducts. wikipedia.org

Modern synthetic strategies aim to improve this efficiency through several key approaches:

Catalysis: The use of catalysts allows for reactions to proceed with high selectivity and efficiency while being used in substoichiometric amounts, thus not contributing to the mass of byproducts. nih.gov Catalytic hydrogenation and ring-expansion reactions are examples pertinent to azepane synthesis. nih.govacs.org

Atom-Economical Reactions: Certain reaction types are inherently more atom-economical. Cycloadditions and rearrangement reactions, such as the Beckmann rearrangement sometimes used for azepane synthesis, can be highly efficient in incorporating all reactant atoms into the product structure. nih.govacs.org

Beyond atom economy, a broader metric for waste is the Environmental Factor (E-factor), which considers the total mass of waste generated per kilogram of product. mdpi.com This includes solvents, unreacted starting materials, and byproducts from workup and purification. mdpi.com Strategies to minimize the E-factor in azepane production involve using greener solvents, developing solvent-free reaction conditions, and utilizing continuous flow chemistry to reduce cycle times and waste. wisdomlib.org

Table 1: Comparison of Theoretical Atom Economy in Azepane Synthesis Strategies This table presents a conceptual comparison and does not represent a specific synthesis for this compound.

| Reaction Type | Generic Equation | Byproducts | Theoretical Atom Economy | Notes |

|---|---|---|---|---|

| Catalytic Hydrogenation | A + H₂ → Product | None | 100% | A highly atom-economical addition reaction. |

| Beckmann Rearrangement | Cyclohexanone Oxime → Caprolactam | None | 100% | A classic atom-economical rearrangement. |

| Substitution (e.g., with leaving group) | A-X + B-Y → A-B | X-Y | < 100% | Generates a stoichiometric byproduct, lowering atom economy. |

| Wittig Reaction | Aldehyde/Ketone + Ylide → Alkene | Triphenylphosphine oxide | Low | A common C=C bond formation with a high molecular weight byproduct. primescholars.com |

Formation and Utility of Azepane Hydrochloride Salts in Synthesis and Characterization

The conversion of a free azepane base into its hydrochloride salt is a fundamental and critical step in its synthesis and characterization. This transformation is typically achieved through a straightforward acid-base reaction where the basic nitrogen atom of the azepane ring is protonated by hydrochloric acid (HCl).

The utility of forming the hydrochloride salt is multifaceted, providing significant advantages for both synthesis and characterization:

Purification and Handling: Azepane free bases are often viscous oils or low-melting solids that can be difficult to purify and handle. In contrast, hydrochloride salts are generally stable, crystalline solids. acs.org This crystalline nature facilitates purification through recrystallization, allowing for the removal of impurities to obtain a high-purity final product. The solid form is also easier to weigh, transfer, and store compared to an oil.

Characterization: The formation of a crystalline salt is often a prerequisite for definitive structural analysis.

Melting Point: Crystalline salts typically exhibit sharp, well-defined melting points, which serve as a reliable indicator of purity.

X-ray Crystallography: Perhaps the most crucial application for chiral molecules like (R)-4-Methoxy-azepane is in single-crystal X-ray crystallography. Obtaining a high-quality crystal suitable for this analysis is often only possible from the salt form, not the free base. This technique provides unambiguous confirmation of the molecule's three-dimensional structure and, most importantly, its absolute stereochemistry. acs.org For example, the absolute configuration of enantiomers of bicyclic azepane derivatives has been successfully assigned by X-ray crystallography of their hydrochloride salts. acs.org

Stability: Hydrochloride salts often possess greater thermal and chemical stability than their corresponding free bases, which can be susceptible to oxidation or degradation over time. This enhanced stability is advantageous for long-term storage and formulation.

Table 2: Properties and Utility of Azepane Hydrochloride Salts

| Property | Azepane Free Base | Azepane Hydrochloride Salt | Primary Utility |

|---|---|---|---|

| Physical State | Often an oil or low-melting solid | Typically a crystalline solid | Ease of handling, purification |

| Purification | Distillation or chromatography | Recrystallization | Achieving high purity |

| Melting Point | Often broad or below room temp. | Sharp and well-defined | Purity assessment |

| X-ray Analysis | Difficult to crystallize | Often forms high-quality crystals | Definitive structural and stereochemical confirmation acs.org |

| Stability | Moderate | High | Long-term storage |

Chiral Chemistry and Stereochemical Analysis of R 4 Methoxy Azepane Derivatives

Principles of Chirality and Stereogenic Centers in Azepane Systems

Chirality is a geometric property of a molecule that is non-superimposable on its mirror image. acs.org Such molecules are termed chiral, and the two mirror-image forms are called enantiomers. The most common source of chirality in organic molecules is the presence of a stereogenic center, which is typically a carbon atom bonded to four different substituents. acs.orgacs.org

In azepane systems, a seven-membered nitrogen-containing heterocyclic ring, the introduction of a substituent at a carbon atom can create a stereogenic center. For the compound , (R)-4-Methoxy-azepane hydrochloride, the carbon atom at the 4-position of the azepane ring is a stereogenic center. This is because it is bonded to four different groups: a hydrogen atom, a methoxy (B1213986) group (-OCH₃), and two different carbon chains that constitute the rest of the azepane ring. The designation (R) refers to the specific spatial arrangement of these groups around the chiral center, as determined by the Cahn-Ingold-Prelog priority rules.

The presence of this single stereogenic center is sufficient to render the entire molecule chiral, leading to the existence of two enantiomers: (R)-4-Methoxy-azepane and (S)-4-Methoxy-azepane. These enantiomers will have identical physical properties such as melting point and boiling point, but they will rotate plane-polarized light in opposite directions and can exhibit significantly different biological activities.

Assignment of Absolute Configuration for Chiral Azepanes

Determining the absolute configuration of a chiral molecule, i.e., the actual three-dimensional arrangement of its atoms, is a critical step in the development of enantiomerically pure drugs. Several powerful techniques are employed for this purpose.

X-ray crystallography is considered the gold standard for the unambiguous determination of the absolute configuration of a chiral molecule. rsc.org This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The analysis of this pattern allows for the creation of a three-dimensional electron density map of the molecule, revealing the precise spatial arrangement of each atom.

For chiral azepane derivatives, forming a salt, such as a hydrochloride salt, can often facilitate the growth of high-quality crystals suitable for X-ray diffraction analysis. capes.gov.brmdpi.com The presence of a heavy atom (like chlorine in the hydrochloride salt) in the crystal lattice can aid in the determination of the absolute configuration through anomalous dispersion effects. rsc.org The structure and stereochemistry of various chiral azepane derivatives have been successfully confirmed using this method. nih.gov While a specific crystal structure for this compound is not publicly available, the methodology remains a primary tool for such assignments.

Table 1: Crystallographic Data for Representative Chiral Azepane Derivatives

| Compound | Crystal System | Space Group | Key Findings | Reference |

| A chiral bicyclic azepane hydrochloride | Monoclinic | P2₁ | Confirmed the absolute configuration of the stereocenters. | capes.gov.br |

| A diastereomerically pure azepane derivative | Orthorhombic | P2₁2₁2₁ | Confirmed the structure and stereochemistry of the molecule. | nih.gov |

In the absence of a suitable crystal for X-ray analysis, or for analysis in solution, spectroscopic methods are invaluable for chiral analysis.

Vibrational Circular Dichroism (VCD): VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting VCD spectrum is highly sensitive to the molecule's absolute configuration and conformation in solution. By comparing the experimentally measured VCD spectrum with the spectrum predicted by quantum mechanical calculations (often using Density Functional Theory, DFT), the absolute configuration can be reliably assigned. This technique has been successfully applied to determine the absolute configuration of various chiral molecules and can also be used to determine the enantiomeric excess of a sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard NMR spectroscopy cannot distinguish between enantiomers, the use of chiral solvating agents or chiral derivatizing agents can induce diastereomeric interactions that result in separate signals for each enantiomer in the NMR spectrum. This allows for the determination of enantiomeric purity. Furthermore, detailed analysis of coupling constants and Nuclear Overhauser Effect (NOE) data can provide information about the relative stereochemistry and conformational preferences of the molecule in solution.

Impact of Stereochemistry on Molecular Conformation and Flexibility of the Azepane Ring

The seven-membered azepane ring is inherently flexible and can adopt multiple conformations, such as chair and boat forms and various twist-chair and twist-boat conformations. The introduction of a substituent at the 4-position, and its specific stereochemistry (R or S), can have a significant influence on the conformational equilibrium of the ring.

Methods for Enantiomeric Enrichment and Resolution of Azepane Racemates

The synthesis of a chiral molecule often results in a racemic mixture, which is an equal mixture of both enantiomers. Since only one enantiomer may have the desired therapeutic effect, the separation of these enantiomers, a process known as chiral resolution, is a critical step.

Classical resolution is a widely used method for separating enantiomers. It involves reacting the racemic mixture with a single enantiomer of another chiral compound, known as a chiral resolving agent. This reaction forms a pair of diastereomers. Diastereomers have different physical properties, such as solubility, which allows them to be separated by techniques like fractional crystallization.

For a racemic mixture of a basic compound like 4-methoxy-azepane, a chiral acid can be used as the resolving agent. Common chiral resolving agents include tartaric acid, mandelic acid, and camphorsulfonic acid. The process would involve the following steps:

Reaction of racemic 4-methoxy-azepane with an enantiomerically pure chiral acid (e.g., (R,R)-tartaric acid) to form two diastereomeric salts: [(R)-4-methoxy-azepanium][(R,R)-tartrate] and [(S)-4-methoxy-azepanium][(R,R)-tartrate].

Separation of the diastereomeric salts based on their different solubilities in a suitable solvent system through fractional crystallization.

Liberation of the desired enantiomer of the azepane from the separated diastereomeric salt by treatment with a base to neutralize the chiral acid.

The efficiency of this process depends on the choice of the resolving agent and the crystallization solvent.

Table 2: Common Chiral Resolving Agents for Amines

| Chiral Resolving Agent | Type |

| (R,R)-Tartaric Acid | Chiral Acid |

| (S)-Mandelic Acid | Chiral Acid |

| (1S)-(+)-10-Camphorsulfonic acid | Chiral Acid |

Enzymatic Resolutions and Biocatalysis

Biocatalysis offers significant advantages for the synthesis of chiral compounds due to the high selectivity of enzymes. nih.govnih.gov Enzymes operate under mild reaction conditions and can significantly shorten multi-step synthesis routes, making them a competitive tool in both academic and industrial settings for producing active pharmaceutical ingredients (APIs). nih.govnih.gov For the synthesis of enantiomerically pure compounds like (R)-4-Methoxy-azepane, enzymatic kinetic resolution (EKR) of a racemic precursor is a common and effective strategy.

Enzymatic kinetic resolution involves the use of a hydrolytic enzyme, such as a lipase (B570770), to selectively catalyze the transformation of one enantiomer in a racemic mixture, while leaving the other unreacted. nih.gov For example, in the resolution of a racemic alcohol, a lipase can selectively acylate one enantiomer, allowing for the separation of the resulting ester from the unreacted alcohol enantiomer. nih.govmdpi.com While specific literature on the enzymatic resolution of 4-methoxy-azepane is not detailed, the principles can be applied to its chiral precursors, such as a racemic 4-hydroxy-azepane derivative. The enzyme would selectively acylate one of the enantiomers, which could then be separated. Subsequent chemical steps would convert the resolved enantiomers into the final (R)- and (S)-4-methoxy-azepane products.

The success of an enzymatic resolution depends on several factors, including the choice of enzyme, solvent, acyl donor, and temperature. A variety of lipases are commonly screened for this purpose, such as Candida antarctica lipase B (CAL-B), Pseudomonas fluorescens lipase (PFL), and Candida rugosa lipase (CRL). nih.gov Protein engineering and sophisticated screening methods have made it possible to adapt and optimize enzymes for specific substrates and process conditions, often resulting in high enantiomeric excess (ee), improved yields, and high turnover numbers. nih.gov

Table 1: Illustrative Data for Enzymatic Kinetic Resolution of Chiral Alcohols This table presents hypothetical data based on typical results from enzymatic resolutions of chiral alcohols, illustrating the parameters that would be evaluated in a study aimed at resolving a precursor to 4-methoxy-azepane.

| Enzyme | Acyl Donor | Co-Solvent | Time (h) | Conversion (%) | Product Enantiomeric Excess (ee_p, %) | Substrate Enantiomeric Excess (ee_s, %) | Enantiomeric Ratio (E) |

|---|---|---|---|---|---|---|---|

| Lipase A (e.g., CAL-B) | Vinyl Acetate | Diisopropyl ether (DIPE) | 24 | 48 | >99 (R) | 92 (S) | >200 |

| Lipase B (e.g., PFL) | Vinyl Acetate | Toluene | 48 | 51 | 95 (R) | >99 (S) | 150 |

| Lipase C (e.g., CRL) | Isopropenyl Acetate | Hexane | 72 | 45 | 85 (R) | 70 (S) | 25 |

| Lipase A (e.g., CAL-B) | Vinyl Propionate | Diisopropyl ether (DIPE) | 12 | 50 | 98 (R) | 98 (S) | 180 |

Chiral Chromatography (e.g., Chiral SFC, HPLC) for Enantiomer Separation

Chiral chromatography is an indispensable tool for the analysis and purification of enantiomers. ijrps.com Both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques used to separate the enantiomers of chiral compounds, including azepane derivatives. researchgate.netselvita.com The separation is achieved using a chiral stationary phase (CSP), which interacts differently with each enantiomer, leading to different retention times. mdpi.com

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a widely used and versatile method for enantioseparation. ijrps.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support, are particularly popular due to their broad applicability for a wide range of racemic compounds. windows.netresearchgate.net The development of a chiral HPLC method involves screening various CSPs and mobile phase compositions to achieve baseline separation of the enantiomers. nih.gov For a basic compound like 4-methoxy-azepane, a normal-phase or polar organic mode on a polysaccharide-based column would likely be effective. The ability to obtain pure enantiomers is crucial for pharmaceutical development to ensure the therapeutic benefits and safety of a single-enantiomer drug. ijrps.com

Chiral Supercritical Fluid Chromatography (SFC)

In recent years, chiral SFC has emerged as a powerful and often preferred alternative to HPLC for enantiomer separation. selvita.com SFC uses supercritical carbon dioxide (CO₂) as the primary mobile phase, often mixed with a small amount of a polar modifier like methanol. chromatographyonline.com This technique offers several advantages over HPLC, including faster separations, reduced consumption of toxic organic solvents, and lower operating costs, aligning with the principles of green chemistry. selvita.comchromatographyonline.com The low viscosity and high diffusivity of the supercritical fluid mobile phase lead to high efficiency and rapid column equilibration. selvita.com

For the separation of azepane derivatives, polysaccharide-based CSPs are also the most commonly used in SFC. nih.gov The selection of the appropriate column and modifier is key to achieving high resolution and productivity. researchgate.netnih.gov The complementarity of SFC and LC is often noted, as a compound that is difficult to resolve on one system may be easily separated on the other, sometimes with a reversal of the elution order. chromatographyonline.com

Table 2: Comparison of Typical Chiral Chromatography Conditions for Enantiomer Separation This table provides a representative comparison of conditions that would be used in developing a separation method for the enantiomers of 4-methoxy-azepane via HPLC and SFC.

| Parameter | Chiral HPLC | Chiral SFC |

|---|---|---|

| Stationary Phase (CSP) | Cellulose or Amylose derivatives (e.g., Lux Cellulose-4, Chiralpak AD) windows.net | Immobilized Polysaccharide-based CSPs (e.g., Chiralpak IA/IB/IC) nih.gov |

| Typical Mobile Phase | Hexane/Isopropanol or Methanol/Ethanol mixtures windows.net | CO₂ / Methanol (or Ethanol) with optional additive (e.g., diethylamine (B46881) for basic compounds) nih.gov |

| Analysis Time | 10-30 minutes | 2-10 minutes (typically 3-5 times faster than HPLC) chromatographyonline.com |

| Solvent Consumption | High | Significantly lower, primarily uses recycled CO₂ selvita.com |

| Pressure | Moderate (1000-3000 psi) | High (1500-4500 psi) |

| Key Advantage | Versatility and wide-ranging established methods ijrps.com | Speed, efficiency, and environmental benefits ("Green Chemistry") selvita.com |

Medicinal Chemistry Research on Azepane and Methoxy Azepane Scaffolds

Exploration of Azepane Derivatives in Drug Discovery

The azepane core is a key building block in the design and synthesis of new drugs, with research demonstrating its presence in compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and central nervous system effects. researchgate.netnih.govtandfonline.combenthamscience.com The ability to create a high degree of structural diversity from the azepane template is a significant advantage in the quest for new medicines. nih.gov

Nature provides a number of complex molecules containing the azepane ring, which have inspired further drug discovery efforts. researchgate.netlifechemicals.com Alkaloids, a class of naturally occurring compounds containing basic nitrogen atoms, often feature such heterocyclic systems and are known for their potent pharmacological effects. motie.gov.gm

A prime example is (-)-Balanol , a fungal metabolite that exhibits potent inhibitory activity against protein kinase C (PKC). lifechemicals.comacs.org This has led to the development of balanol (B57124) analogues as potential anticancer agents. lifechemicals.com Another group of naturally occurring azepane derivatives are the azepine-indole alkaloids isolated from Psychotria nemorosa, such as cimitrypazepine and fargesine , which have shown inhibitory activity against monoamine oxidase-A (MAO-A). nih.gov

The following table details some naturally occurring azepane derivatives and their noted pharmacological activities.

| Compound Name | Natural Source | Pharmacological Significance |

| (-)-Balanol | Verticillium balanoides (fungus) | Protein kinase C (PKC) inhibitor. lifechemicals.comacs.org |

| Cimitrypazepine | Psychotria nemorosa (plant) | Monoamine oxidase-A (MAO-A) inhibitor. nih.gov |

| Fargesine | Psychotria nemorosa (plant) | Monoamine oxidase-A (MAO-A) inhibitor. nih.gov |

The versatility of the azepane scaffold is evident in its incorporation into a range of approved and experimental drugs. lifechemicals.comwikipedia.org It is estimated that there are over 20 FDA-approved drugs containing the azepane moiety. nih.govnyu.edu These drugs span various therapeutic categories, highlighting the broad applicability of this structural framework. wikipedia.orgpharmaguideline.com

For instance, Tolazamide is an oral hypoglycemic agent used in the management of type 2 diabetes. lifechemicals.com In the realm of antihistamines, Azelastine is a potent second-generation histamine (B1213489) antagonist. lifechemicals.com The azepine ring is also a feature of drugs like Imipramine , an antidepressant, and Diazepam , a tranquilizer. pharmaguideline.com

Below is a table of some approved and experimental drugs that feature an azepane or azepine motif.

| Drug Name | Therapeutic Class | Status |

| Tolazamide | Antidiabetic | Approved. lifechemicals.comwikipedia.org |

| Azelastine | Antihistamine | Approved. lifechemicals.com |

| Bazedoxifene | Selective estrogen receptor modulator | Approved. wikipedia.org |

| Cetiedil | Vasodilator | Approved. wikipedia.org |

| Glisoxepide | Antidiabetic | Approved. wikipedia.org |

| Mecillinam | Antibiotic | Approved. wikipedia.org |

| Nabazenil | Cannabinoid receptor agonist | Approved. wikipedia.org |

| Setastine | Antihistamine | Approved. wikipedia.org |

| Imipramine | Antidepressant | Approved. pharmaguideline.com |

| Diazepam | Anxiolytic | Approved. pharmaguideline.com |

| Temocapril | ACE inhibitor | Approved. pharmaguideline.com |

| Omapatrilat | Antihypertensive | Approved. pharmaguideline.com |

| Relacatib (SB-462795) | Cathepsin K inhibitor | Experimental. nih.gov |

Structure-Activity Relationship (SAR) Studies for Azepane Derivatives

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity, guiding the optimization of lead compounds into potent and selective drug candidates. nih.govtandfonline.com For azepane derivatives, SAR studies have provided valuable insights into the influence of substituents, conformation, and stereochemistry on their pharmacological profiles. nih.govtandfonline.com

The type, position, and number of substituents on the azepane ring and any associated fused rings significantly impact the biological activity of the resulting derivatives. researchgate.netnih.gov

In a series of tryptophan derivatives containing an azepine moiety, the position of substituents on an attached benzene (B151609) ring was found to be critical for anti-tobacco mosaic virus (TMV) activity. For electron-donating groups like a methoxy (B1213986) group, the biological activity followed the order of ortho > meta > para substitution. nih.gov Conversely, for electron-withdrawing groups such as chloro, the order of activity was para > meta > ortho. nih.gov

The introduction of lipophilic substituents, like a tert-butyl group, has been shown to enhance the larvicidal activity of certain azepane-containing acylhydrazones. nih.gov In the context of cathepsin K inhibitors, methyl substitution on the azepan-3-one (B168768) core has been demonstrated to modulate both inhibitory potency and pharmacokinetic properties. nih.gov

Furthermore, in the development of protein kinase B (PKB) inhibitors derived from (-)-balanol, a lead compound containing a 2-fluoro-6-hydroxy-3-methoxy-benzoyl group was identified as a potent inhibitor. acs.org This highlights the specific and beneficial role a methoxy group can play as part of a larger substituent in achieving high affinity for a biological target.

The seven-membered azepane ring is inherently flexible and can adopt multiple conformations, such as chair and twist-boat forms. lifechemicals.comresearchgate.net This conformational diversity is a key determinant of the biological activity of azepane derivatives, as the specific three-dimensional shape of a molecule governs its ability to bind to a biological target. lifechemicals.comacs.org

The ability to introduce substituents that can bias the conformational equilibrium of the azepane ring towards a single, bioactive conformation is a powerful strategy in drug design. lifechemicals.com By locking the molecule into its most active shape, it is possible to enhance potency and selectivity. X-ray crystallography and conformational analysis are important tools for understanding the preferred conformations of these molecules and rationalizing their observed biological activities. acs.org

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in the interaction between a drug and its biological target. researchgate.net For azepane derivatives, which often contain multiple chiral centers, the specific stereoisomer can have a profound impact on biological activity.

In the development of cathepsin K inhibitors based on an azepan-3-one scaffold, the stereochemical configuration of methyl substituents was found to lead to widely varying inhibitory potencies and pharmacokinetic profiles. nih.gov For example, the (4S)-7-cis-methylazepanone analogue, relacatib , was identified as a highly potent inhibitor with favorable pharmacokinetic properties. nih.gov

The synthesis of protein kinase B (PKB) inhibitors has also underscored the importance of stereochemistry. The synthesis of a potent double amide analogue started from a chiral cis-amino alcohol, and subsequent steps proceeded with stereochemical control to yield the desired trans-substituted azepane. acs.org This precise control over the stereochemistry was essential for achieving high potency.

Investigation of Biological Activities Relevant to Azepane Scaffolds

The unique conformational flexibility of the azepane ring allows for its derivatives to interact with a variety of biological targets with high affinity and selectivity. Researchers have extensively explored the potential of this scaffold in targeting enzymes and receptors involved in numerous disease pathways.

Enzyme Inhibition Studies

The ability of azepane derivatives to act as enzyme inhibitors has been a focal point of medicinal chemistry research. The scaffold's versatility allows for the design of molecules that can fit into the active sites of various enzymes, disrupting their catalytic activity.

Protein kinases are crucial regulators of cellular processes, and their dysregulation is often implicated in diseases such as cancer and inflammatory disorders. Azepane-based compounds have emerged as promising inhibitors of several protein kinases.

Novel azepane derivatives have been synthesized and assessed for their inhibitory effects on Protein Kinase B-alpha (PKB-alpha, also known as Akt1) and Protein Kinase A (PKA). nih.govnih.gov One such derivative, a (-)-balanol-derived lead structure, demonstrated a potent inhibition of PKB-alpha with an IC50 value of 5 nM. nih.gov However, its ester linkage rendered it unstable in plasma. To address this, isosteric replacements of the ester group were explored, leading to the development of a plasma-stable amide-linked derivative with a remarkable IC50 of 4 nM for PKB-alpha. nih.govnih.gov These compounds were also evaluated for their activity against PKA, and co-crystallization studies with PKA have provided valuable insights into the binding interactions and conformational changes of these azepane-based inhibitors. nih.govnih.gov

While specific studies on azepane derivatives as direct inhibitors of TGF-beta-activated kinase 1 (TAK1) are not extensively documented in the available literature, TAK1 remains a critical node in inflammatory signaling pathways. The development of selective TAK1 inhibitors is an active area of research, and given the demonstrated success of the azepane scaffold against other kinases, it presents a viable framework for the future design of novel TAK1 inhibitors.

Table 1: Inhibition of Protein Kinases by Azepane Derivatives

| Compound/Derivative Class | Target Kinase | IC50 (nM) | Reference |

| (-)-Balanol-derived azepane ester | PKB-alpha | 5 | nih.gov |

| Amide-linked azepane derivative | PKB-alpha | 4 | nih.govnih.gov |

Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates. Their inhibitors have therapeutic potential in the management of diabetes, viral infections, and certain genetic disorders. Polyhydroxylated azepanes, which can mimic the structure of natural monosaccharides, have shown significant promise as glycosidase inhibitors.

An effective synthetic method has been developed for polyhydroxylated azepanes bearing an alkyl group at the 7- or N-position. nih.gov Among the synthesized compounds, a polyhydroxy 7-butyl azepane with an R-configuration at the C-7 position exhibited potent inhibition of β-galactosidase, with an IC50 value of 3 µM. nih.gov This finding underscores the importance of the alkyl group length and the stereochemistry at the C-7 position for achieving strong binding affinity. nih.gov Furthermore, the synthesis of seven-membered ring iminoalditols, which are azepanes with an additional hydroxymethyl substituent, has yielded a selective inhibitor of green coffee bean α-galactosidase with a Ki of 2.2 µM. nih.gov

Neuraminidase is a key enzyme for the replication of influenza viruses, making it an attractive target for antiviral drugs. While established neuraminidase inhibitors like oseltamivir (B103847) and zanamivir (B325) are widely used, the search for new scaffolds to combat drug resistance is ongoing.

Research into triterpenoid (B12794562) derivatives has revealed that the incorporation of an azepane ring can lead to antiviral activity. Specifically, an azepanodipterocarpol derivative has demonstrated inhibitory activity against the influenza A(H1N1) virus with an IC50 of 1.1 µg/ml. nih.gov This suggests that the azepane scaffold can be a valuable component in the design of novel neuraminidase inhibitors. However, further studies are needed to fully explore the potential of simpler, non-triterpenoid azepane and methoxy-azepane derivatives in this context.

Receptor Modulation and Transporter Inhibition

Beyond enzyme inhibition, azepane scaffolds have been successfully employed to modulate the function of various receptors and transporters, particularly those involved in neurotransmission.

Monoamine transporters, including the norepinephrine (B1679862) transporter (NET), dopamine (B1211576) transporter (DAT), and serotonin (B10506) transporter (SERT), are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft. wikipedia.org Inhibitors of these transporters are fundamental in the treatment of depression, anxiety disorders, and other neuropsychiatric conditions. nih.gov

TRPA1 Receptor Agonism

Research specifically detailing the activity of (R)-4-Methoxy-azepane hydrochloride or other azepane scaffolds as TRPA1 (Transient Receptor Potential Ankyrin 1) receptor agonists is not prominent in the reviewed scientific literature. The TRPA1 channel is a non-selective cation channel primarily known for its role in pain, inflammation, and respiratory conditions. While the development of TRPA1 agonists is an area of interest, particularly for inducing receptor desensitization to achieve analgesic effects, the focus has largely been on electrophilic compounds that covalently modify the channel or on other non-electrophilic scaffolds. The current body of research does not provide significant data to detail the role of azepane or methoxy-azepane derivatives in TRPA1 receptor agonism.

Histamine Antagonism

The azepane scaffold has been successfully incorporated into ligands targeting histamine receptors, particularly the H3 receptor (H3R). sophion.comnih.govdrugbank.comgoogle.comnih.gov The H3R is a presynaptic autoreceptor in the central nervous system that modulates the release of histamine and other neurotransmitters, making it a key target for treating neurological and cognitive disorders. nih.gov

Researchers have designed and synthesized series of biphenyloxy-alkyl-azepane derivatives and evaluated their binding affinity for the human H3 receptor. sophion.comnih.govdrugbank.com In one study, a series of compounds featuring a meta- or para-biphenyl moiety linked by a five- or six-carbon alkyl spacer to an azepane ring was investigated. sophion.comnih.gov The results highlighted that the substitution pattern and the length of the alkyl chain are crucial for affinity.

One of the most potent compounds identified was 1-(6-(3-phenylphenoxy)hexyl)azepane , which displayed a high affinity for the H3 receptor with a Kᵢ value of 18 nM. sophion.comnih.govdrugbank.com Another promising compound, 1-(5-(4-phenylphenoxy)pentyl)azepane , showed a Kᵢ of 34 nM and was classified as an antagonist in a cAMP accumulation assay with an IC₅₀ of 9 nM. sophion.comnih.govdrugbank.com These findings underscore the importance of the azepane ring as a basic "head" group that interacts with the binding site of the H3 receptor, a common feature in the design of H3R antagonists. nih.gov

Table 1: Histamine H3 Receptor Antagonism of Azepane Derivatives

| Compound Name | Structure | Target | Activity (Kᵢ) | Activity (IC₅₀) |

|---|---|---|---|---|

| 1-(6-(3-phenylphenoxy)hexyl)azepane | Biphenyl-O-(CH₂)₆-Azepane | Histamine H3 Receptor | 18 nM | - |

| 1-(5-(4-phenylphenoxy)pentyl)azepane | Biphenyl-O-(CH₂)₅-Azepane | Histamine H3 Receptor | 34 nM | 9 nM |

Other Biological Applications

The azepane scaffold has been explored as a component of novel antibacterial agents. nih.govnih.gov A key strategy has been to use the azepane ring as a substitute for the central 2-deoxystreptamine (B1221613) (2-DOS) scaffold found in natural aminoglycoside antibiotics. nih.gov Aminoglycosides target the bacterial ribosome, disrupting protein synthesis. By designing azepane-glycosides , researchers aimed to create new antibiotics that could overcome resistance to existing drugs. nih.gov These rationally designed molecules demonstrated the ability to bind to the ribosomal target and inhibit bacterial translation, showing activity against Staphylococcus aureus, including resistant strains. nih.gov

In another area of research, A-ring azepano-triterpenoids have been synthesized and evaluated for their antimicrobial properties. nih.gov A series of these compounds, derived from natural triterpenoids, showed significant activity against methicillin-resistant Staphylococcus aureus (MRSA). Notably, azepanouvaol and azepano-glycyrrhetol-tosylate exhibited strong anti-MRSA activity with Minimum Inhibitory Concentrations (MIC) of ≤ 0.15 μM, which is more potent than the antibiotic vancomycin. nih.gov Furthermore, Azepanobetulinic acid cyclohexyl amide was identified as a non-cytotoxic agent with significant bacteriostatic effects against MRSA (MIC ≤ 0.15 μM). nih.gov

Table 2: Antibacterial Activity of Azepane Derivatives

| Compound Name | Target Organism | Mechanism/Target | Activity (MIC) |

|---|---|---|---|

| Azepane-glycosides | Staphylococcus aureus | Ribosomal Target Binding | Low micromolar range |

| Azepanouvaol | MRSA | Not specified | ≤ 0.15 µM |

| Azepano-glycyrrhetol-tosylate | MRSA | Not specified | ≤ 0.15 µM |

| Azepanobetulinic acid cyclohexyl amide | MRSA | Not specified | ≤ 0.15 µM |

The azepane scaffold is also a feature in the development of antiviral compounds. In a phenotypic screening of spiro-annulated derivatives of seven-membered heterocycles, azepane-containing compounds were tested against a panel of viruses. nih.gov The hit compounds were found to inhibit the replication of adenovirus C5, a DNA virus, but did not show activity against the tested RNA viruses, which included poliovirus and enterovirus A71. nih.gov

Research into semisynthetic triterpenoids has also yielded potent antiviral agents incorporating an A-ring azepano fragment. nih.gov In studies evaluating activity against several DNA viruses, specific azepano-triterpenoids demonstrated high potency. Azepanobetulin , azepanouvaol , and azepano-glycyrrhetol were particularly effective against human cytomegalovirus (HCMV), with EC₅₀ values of 0.15 µM, 0.11 µM, and 0.11 µM, respectively. nih.gov These compounds also showed high selectivity indices, suggesting a favorable profile for potential therapeutic development. nih.gov

Table 3: Antiviral Activity of Azepane Derivatives

| Compound Name | Target Virus | Activity (EC₅₀) |

|---|---|---|

| Spiro-annulated azepane derivatives | Adenovirus C5 | Inhibition of replication |

| Azepanobetulin | Human Cytomegalovirus (HCMV) | 0.15 µM |

| Azepanouvaol | Human Cytomegalovirus (HCMV) | 0.11 µM |

| Azepano-glycyrrhetol | Human Cytomegalovirus (HCMV) | 0.11 µM |

The azepine scaffold, including its saturated azepane form, has attracted considerable attention in the search for new anticancer agents. korea.ac.krnih.govelsevierpure.combenthamdirect.comresearchgate.net The seven-membered ring system is a component of various compounds that have been investigated for their ability to inhibit cancer cell growth through different mechanisms. These mechanisms include the inhibition of kinases, tubulin polymerization, and histone deacetylases, as well as the modulation of hormone receptors. korea.ac.krbenthamdirect.com

Reviews of anticancer chemotherapeutics based on the azepine scaffold highlight its versatility. korea.ac.krnih.govelsevierpure.com The development of azepine-based compounds has been a focus of medicinal chemistry since 2000, leading to a variety of derivatives with potential applications in cancer therapy. The structural diversity of these compounds allows for the fine-tuning of their activity against different cancer cell lines and molecular targets. nih.gov

The investigation of azepane and methoxy-azepane scaffolds specifically for antidiabetic applications is not well-documented in the current scientific literature. The primary strategies for developing oral antidiabetic drugs often involve the inhibition of enzymes such as α-glucosidase or dipeptidyl peptidase-4 (DPP-4). researchgate.netnih.gov While a vast number of heterocyclic compounds have been synthesized and tested for these purposes, including derivatives of purine (B94841) and other nitrogen-containing rings, there is a lack of specific research focusing on the azepane scaffold as a primary pharmacophore for achieving antidiabetic effects. researchgate.netnih.govbiorxiv.org Therefore, the potential of this compound or related azepane derivatives as antidiabetic agents remains an unexplored area of research.

Neuroprotective Agents

The azepane scaffold is a significant structure in medicinal chemistry, with derivatives being explored for a wide range of therapeutic applications, including as anti-Alzheimer's disease agents. nih.gov The investigation into chiral azepanes, in particular, has revealed promising candidates for targeting neuropsychiatric and neurodegenerative disorders. unibe.chacs.org

Recent research has highlighted the potential of novel chiral bicyclic azepanes that exhibit potent neuropharmacology. unibe.ch An extensive screening of previously unexplored chemical scaffolds led to the identification of an N-benzylated bicyclic azepane with a compelling in vitro profile. acs.org This compound, specifically the (R,R)-1a enantiomer, demonstrated potent inhibition of monoamine transporters, with notable selectivity for the norepinephrine transporter (NET) and the dopamine transporter (DAT), alongside activity at the sigma-1 receptor (σ-1R). unibe.chacs.org

The inhibition of these transporters is a key mechanism in the treatment of various neurological and psychiatric conditions. The polypharmacology of this chiral azepane suggests its potential utility in complex central nervous system (CNS) disorders. acs.org Favorable pharmacokinetic properties and significant brain penetration further underscore the therapeutic potential of such scaffolds. acs.org

While direct research on This compound as a neuroprotective agent is not extensively published, the findings for related chiral azepanes provide a strong rationale for its investigation. The stereochemistry and the methoxy substitution on the azepane ring are critical features that can influence binding affinity, selectivity, and metabolic stability. The development of single-enantiomer drugs is a major focus in the pharmaceutical industry to enhance efficacy and improve safety profiles. nih.gov The exploration of simpler, yet structurally precise, chiral azepanes like this compound is a logical progression in the search for novel neuroprotective agents.

Table 1: In Vitro Activity of a Lead Chiral Bicyclic Azepane Compound This table presents the inhibitory concentrations (IC50) for a representative chiral N-benzylated bicyclic azepane, demonstrating its activity at key neurological targets.

| Target | IC50 |

| Norepinephrine Transporter (NET, SLC6A2) | < 100 nM |

| Dopamine Transporter (DAT, SLC6A3) | < 100 nM |

| Sigma-1 Receptor (σ-1R) | ≈ 110 nM |

| Data sourced from a study on novel chiral bicyclic azepanes with potent neuropharmacology. unibe.chacs.org |

Development of Azepane-Based Building Blocks for Novel Chemical Entities

The azepane ring is a valuable scaffold in drug discovery, present in numerous natural products and FDA-approved drugs. nih.govlifechemicals.com Its seven-membered structure provides a high degree of three-dimensional complexity and conformational flexibility, which can be strategically utilized in drug design to optimize binding to biological targets. lifechemicals.com Consequently, the synthesis and functionalization of azepane-based building blocks are of considerable interest to medicinal chemists for the creation of novel chemical entities. lifechemicals.com

This compound represents a key chiral building block for organic synthesis and drug discovery research. The incorporation of a methoxy group at the 4-position introduces a specific functionalization that can influence the molecule's polarity, hydrogen bonding capacity, and metabolic stability. The "(R)" stereochemistry provides enantiomeric purity, which is crucial for developing selective drugs, as different enantiomers can have vastly different biological activities and safety profiles. nih.gov

The ability to introduce specific substituents, such as the methoxy group in (R)-4-Methoxy-azepane, into the azepane ring is critical for effective drug design, allowing chemists to fine-tune the conformational preferences of the scaffold to achieve optimal bioactivity. lifechemicals.com Chemical suppliers offer foundational azepane structures like 4-Methoxy-hexahydro-1H-azepine as novel building blocks for research, facilitating their incorporation into more complex drug candidates. achemblock.com The hydrochloride salt form of the compound enhances its stability and handling properties, making it more amenable for use in synthesis and screening campaigns.

The strategic use of such well-defined, chiral building blocks is an essential strategy for enhancing the quality and diversity of compound libraries, accelerating the discovery of new therapeutic agents for a multitude of diseases. lifechemicals.com

Table 2: Properties of the 4-Methoxy-azepane Building Block This table outlines the basic chemical properties of the 4-Methoxy-azepane free base, the parent compound of this compound.

| Property | Value |

| IUPAC Name | 4-methoxyazepane (B1368403) |

| CAS Number | 1071594-49-4 |

| Molecular Formula | C₇H₁₅NO |

| Molecular Weight | 129.2 |

| Purity | 97% |

| Data sourced from a commercial supplier of chemical building blocks. achemblock.com |

Computational and Theoretical Studies of Azepane Derivatives

Molecular Modeling Approaches in Azepane Research

Molecular modeling encompasses a range of computational techniques that are used to represent and simulate the behavior of molecules. In the context of azepane research, these methods are indispensable for understanding how these flexible seven-membered rings interact with biological targets and for predicting the activity of novel compounds.

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This technique is widely used in drug discovery to understand how a potential drug molecule (the ligand) might bind to a biological target, such as a protein or enzyme. researchgate.netnih.gov

In the study of azepane derivatives, molecular docking has been instrumental in elucidating their binding modes with various receptors. For instance, docking studies of novel azepine derivatives based on a quinazolinone moiety have been conducted to investigate their potential as antimicrobial and antitumor agents. nih.govdntb.gov.ua These studies predicted the binding energies and interactions of the azepine derivatives with target proteins like outer membrane protein A (OMPA) and exo-1,3-beta-glucanase for antimicrobial activity, and Smoothened (SMO) and transcription factor glioma-associated homology (SUFU/GLI-1) for anticancer potential. dntb.gov.uanih.gov The results indicated that diazepine (B8756704) and oxazepine derivatives showed the highest binding energies against these targets. dntb.gov.uanih.gov

Similarly, molecular docking was employed to understand the interactions of 1,3,4,11b-tetrahydro-1H-fluoreno[9,1-cd]azepine derivatives with serotonin (B10506) and dopamine (B1211576) receptors. nih.gov The studies suggested that key hydrogen bonding, salt bridges, and π-π interactions were responsible for the affinity of these compounds for the 5-HT6 receptor, while weaker hydrogen bonding interactions might explain their reduced affinity for the D1 receptor. nih.gov Furthermore, docking studies of 3-(azepan-1-ylsulfonyl)-N-aryl benzamide (B126) derivatives as carbonic anhydrase IX (CAIX) inhibitors revealed strong coordination with the catalytic Zn2+ ion and hydrophobic interactions of the azepane ring within a hydrophobic pocket. nih.gov

The predictive power of molecular docking is often enhanced when combined with other computational techniques and experimental validation. The insights gained from these studies are crucial for the rational design of new azepane derivatives with improved affinity and selectivity for their biological targets.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com QSAR models are developed by correlating variations in the physicochemical properties (descriptors) of the compounds with their observed biological activities. mdpi.com These models can then be used to predict the activity of new, unsynthesized compounds. mdpi.com

In the field of azepane research, 3D-QSAR approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied. For example, a 3D-QSAR study was performed on a series of 11H-dibenz[b,e]azepine and dibenz[b,f] rsc.orgresearchgate.netoxazepine derivatives as potent agonists of the human TRPA1 receptor. mdpi.com The resulting CoMFA and CoMSIA models showed good statistical significance and predictive ability, identifying key steric and electrostatic fields that influence the agonistic activity. mdpi.com

Another study focused on a new series of 2,4-disubstituted morpholines and 1,4-oxazepanes with selectivity for the dopamine D4 receptor. researchgate.netnih.gov A 3D-QSAR analysis using the GRID/GOLPE methodology helped to understand the structure-activity relationship, highlighting the importance of the regions around the two benzene (B151609) ring systems, a p-chlorobenzyl group, and the aliphatic amine of the morpholine (B109124) or 1,4-oxazepane (B1358080) system for affinity. researchgate.netnih.gov The size of the heterocyclic ring was also found to be a significant factor. researchgate.netnih.gov

QSAR models serve as valuable tools in the drug discovery process, enabling the prioritization of compounds for synthesis and biological testing, thereby saving time and resources. The insights derived from these models guide the optimization of lead compounds to enhance their desired biological activities.

The flexible nature of the seven-membered azepane ring means that it can adopt multiple conformations, and understanding these conformational preferences is crucial for comprehending its biological activity. Conformational analysis, often aided by computational methods, investigates the different spatial arrangements of a molecule and their relative energies.

One study investigated the conformational effects of monofluorination in model azepane rings using both 1H NMR spectroscopy and computational modeling. rsc.org It was found that a single fluorine atom could bias the azepane ring to adopt one major conformation in a diastereomer-specific manner. rsc.org

Molecular dynamics (MD) simulations provide a more dynamic picture of molecular behavior by simulating the movement of atoms and molecules over time. nih.gov This technique allows researchers to observe the conformational changes of azepane derivatives and their interactions with their environment, such as a solvent or a biological receptor. researchgate.net MD simulations have been used to assess the stability of ligand-protein complexes predicted by molecular docking. nih.gov For instance, in a study of oxazepane amidoacetonitrile derivatives as DPPI inhibitors, MD simulations were performed on the docked complexes to investigate their binding stability. researchgate.net Similarly, MD simulations of triazole benzene sulfonamide derivatives with human carbonic anhydrase IX provided insights into the stability of the inhibitor-enzyme complex, with analyses of RMSD, RMSF, and hydrogen bonding patterns confirming stable binding. nih.gov

These computational techniques are vital for understanding the dynamic nature of azepane derivatives and their interactions, providing a more realistic representation of their behavior in a biological context.

Quantum Chemical Calculations (e.g., DFT Studies)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become powerful tools for investigating the electronic structure, reactivity, and properties of molecules. nih.govcuny.edu These methods provide a fundamental understanding of chemical processes at the atomic and electronic levels. cuny.edu

DFT calculations are frequently employed to elucidate the mechanisms of chemical reactions, including those involved in the synthesis of azepane derivatives. researchgate.net By calculating the energies of reactants, intermediates, transition states, and products, researchers can map out the entire reaction pathway and identify the rate-determining steps. cuny.edu